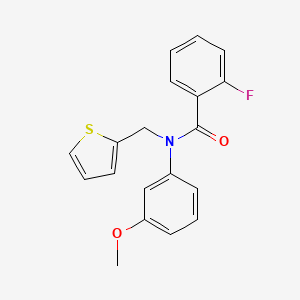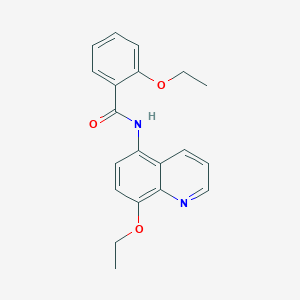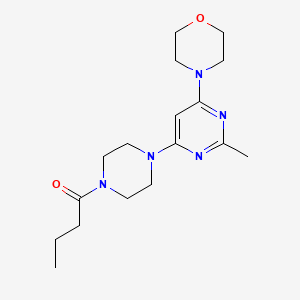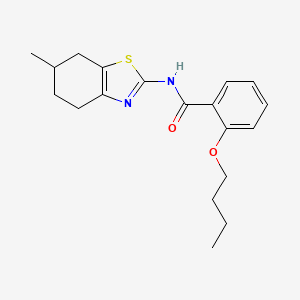![molecular formula C14H11N3O3S B11336724 2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11336724.png)
2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic compound that incorporates a phenoxy group, a thiophene ring, and an oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory, anti-cancer, and antimicrobial activities
Biological Studies: The compound has been used in studies to understand its effects on various biological pathways and targets.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-arylacetamide: Similar structure but lacks the oxadiazole and thiophene rings.
Thiophene derivatives: Compounds containing the thiophene ring but different functional groups.
Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
2-phenoxy-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the combination of the phenoxy, thiophene, and oxadiazole moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
2-phenoxy-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C14H11N3O3S/c18-12(9-19-10-5-2-1-3-6-10)15-14-16-13(20-17-14)11-7-4-8-21-11/h1-8H,9H2,(H,15,17,18) |
InChI Key |
HNDQEVYLVHONSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11336647.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11336650.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11336654.png)



![Ethyl 4-({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B11336691.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11336697.png)
![4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11336701.png)
![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336704.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-ethoxybenzamide](/img/structure/B11336710.png)
![3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11336712.png)
![Piperazine, 1-benzoyl-4-[2-(2-pyridinyl)ethyl]-](/img/structure/B11336715.png)
